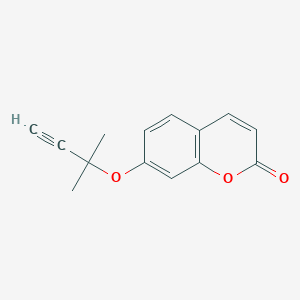
L-Homocysteinesulfinic Acid-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Homocysteinesulfinic Acid-d4 is the labelled analogue of L-Homocysteinesulfinic acid . It has proven to be a potent and selective metabotropic glutamate receptor agonist which may be related to diseases associated with moderate hyperhomocysteinemia . It is used in the biosynthesis of dipthamide .
Molecular Structure Analysis
The molecular formula of L-Homocysteinesulfinic Acid-d4 is C4H5D4NO4S . Its molecular weight is 171.21 .Chemical Reactions Analysis
While specific chemical reactions involving L-Homocysteinesulfinic Acid-d4 are not explicitly mentioned, it is known that it is used in the biosynthesis of dipthamide .Applications De Recherche Scientifique
Enzyme Studies : L-Homocysteinesulfinic acid is actively involved in enzymatic reactions. For instance, it is decarboxylated by preparations of Clostridium welchii and Escherichia coli, forming homohypotaurine or homotaurine, as identified in a study by Jollès-Bergeret and Charton (Jollès-Bergeret & Charton, 1971).
Oxidative Deamination : The oxidative deamination of L-Homocysteinesulfinic acid has been studied, revealing its conversion with the production of ammonia and α-ketosulfinic acid by liver glutamate dehydrogenase (De Marco & Rinaldi, 1971).
Neuropharmacological Effects : There is evidence suggesting that oxidized forms of homocysteine, like Homocysteinesulfinic acid, inhibit neuronal network activity. This was shown in a study using dissociated cortical neurons, indicating potential implications in neurological conditions (Görtz et al., 2004).
Amino Acid Metabolism : L-Homocysteinesulfinic acid also plays a role in amino acid metabolism, as seen in studies involving its interactions and effects in various metabolic pathways. For instance, it's used as an analog in enzymological and amino acid transport studies (Hayward, Campbell, & Griffith, 1987).
Diagnostic Applications : In the context of health diagnostics, L-Homocysteinesulfinic acid and its derivatives have been used for the determination of homocysteine levels in biological samples, which is crucial for diagnosing and managing various health conditions (Deáková et al., 2015).
Biosensor Development : Finally, L-Homocysteinesulfinic acid has been utilized in the development of biosensors for detecting homocysteine levels in human serum, highlighting its importance in clinical diagnostics and monitoring (McKeague et al., 2013).
Mécanisme D'action
L-Homocysteinesulfinic Acid-d4 and other acidic homocysteine derivatives have been found to be potent and selective metabotropic glutamate receptor agonists . They stimulate phosphoinositide hydrolysis in cells expressing the mGluR1, mGluR5, or mGluR8 . They also inhibit the forskolin-induced cAMP accumulation in cells expressing mGluR2, mGluR4, or mGluR6 .
Orientations Futures
Propriétés
Numéro CAS |
182967-00-6 |
|---|---|
Formule moléculaire |
C₄H₅D₄NO₄S |
Poids moléculaire |
171.21 |
Synonymes |
(S)-2-Amino-4-sulfino-butanoic-3,3,4,4-d4 Acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1R)-N-[(Z)-3-chloroprop-2-enyl]-2,3-dihydro-1H-inden-1-amine](/img/structure/B1145344.png)




![8-Chloro-5-isopropyl-1,3,4,5-tetrahydro-2H-benzo[b][1,4]diazepin-2-one](/img/structure/B1145354.png)




